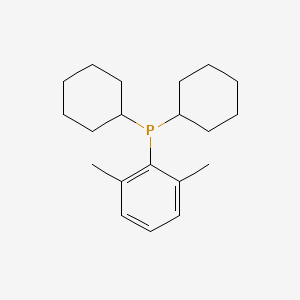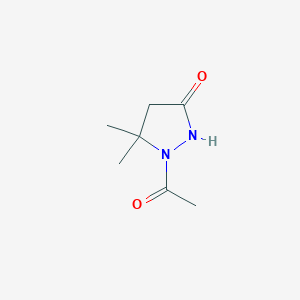
1-Acetyl-5,5-dimethylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5,5-dimethylpyrazolidin-3-one is an organic compound with the molecular formula C7H12N2O2 It belongs to the class of pyrazolidinones, which are characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-5,5-dimethylpyrazolidin-3-one typically involves the reaction of 5,5-dimethylpyrazolidin-3-one with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-5,5-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazolidinones.
Applications De Recherche Scientifique
1-Acetyl-5,5-dimethylpyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-acetyl-5,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylpyrazolidin-3-one: A closely related compound with similar structural features.
1-Acetyl-3,5-dimethylpyrazole: Another related compound with different substitution patterns.
Uniqueness
1-Acetyl-5,5-dimethylpyrazolidin-3-one is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-acetyl-5,5-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-7(2,3)4-6(11)8-9/h4H2,1-3H3,(H,8,11) |
Clé InChI |
FFSIUCPUOGNPCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(CC(=O)N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



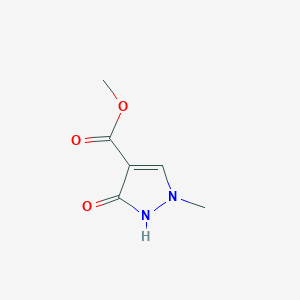


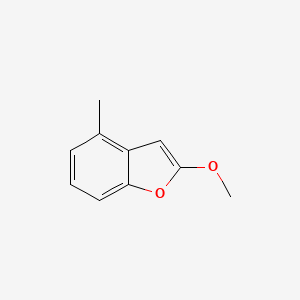
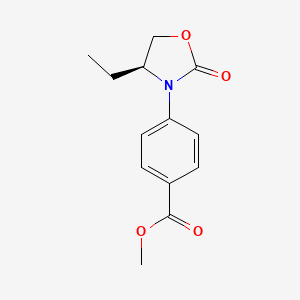
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)


![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
